molecular formula C20H14CaO8S2 B12789150 Asaprol CAS No. 516-18-7

Asaprol

Cat. No.: B12789150
CAS No.: 516-18-7
M. Wt: 486.5 g/mol
InChI Key: HESKZJNFWNOBBA-UHFFFAOYSA-L
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Preparation Methods

Asaprol can be synthesized through several methods. One common synthetic route involves the reaction of 2-hydroxy-1-naphthalenesulfonic acid with calcium hydroxide to form the calcium salt . The reaction conditions typically involve dissolving the reactants in water or alcohol and allowing the reaction to proceed at room temperature. Industrial production methods may involve large-scale reactors and optimized conditions to maximize yield and purity .

Chemical Reactions Analysis

Asaprol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of naphthoquinones, while reduction can yield naphthols .

Scientific Research Applications

Asaprol has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it has been studied for its potential effects on cellular processes and signaling pathways. In medicine, this compound has been investigated for its potential therapeutic effects, including its use as an anti-inflammatory agent. In industry, it is used in the production of dyes, pigments, and other chemical products .

Mechanism of Action

The mechanism of action of Asaprol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to changes in cellular signaling and function. For example, this compound has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of pro-inflammatory prostaglandins . This inhibition can lead to reduced inflammation and pain .

Properties

CAS No.

516-18-7

Molecular Formula

C20H14CaO8S2

Molecular Weight

486.5 g/mol

IUPAC Name

calcium;2-hydroxynaphthalene-1-sulfonate

InChI

InChI=1S/2C10H8O4S.Ca/c2*11-9-6-5-7-3-1-2-4-8(7)10(9)15(12,13)14;/h2*1-6,11H,(H,12,13,14);/q;;+2/p-2

InChI Key

HESKZJNFWNOBBA-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])O.[Ca+2]

Origin of Product

United States

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